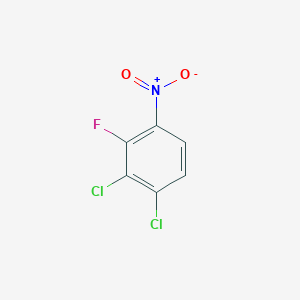

1,2-Dichloro-3-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZBIHOCLOBQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,2-Dichloro-3-fluoro-4-nitrobenzene

Abstract: This document provides a comprehensive technical guide for the synthesis of 1,2-Dichloro-3-fluoro-4-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, mechanistic principles, and practical execution. The primary focus is on the electrophilic nitration of 1,2-dichloro-3-fluorobenzene, a robust and direct pathway to the target molecule. This whitepaper emphasizes scientific integrity, causality in experimental design, and rigorous safety protocols, ensuring that the described methodology is both reliable and self-validating.

Section 1: Introduction and Strategic Importance

This compound (CAS No: 100465-04-1) is a poly-halogenated nitroaromatic compound.[1] Its structural complexity and the specific arrangement of its functional groups—two chlorine atoms, a fluorine atom, and a nitro group—make it a valuable and highly reactive building block in organic synthesis. The electron-withdrawing nature of the nitro group and the halogens significantly influences the electronic properties of the aromatic ring, making it a versatile precursor for constructing more complex molecular architectures.[2]

The primary utility of this compound lies in its role as an intermediate. The nitro group can be readily reduced to an amine, providing a site for further functionalization, while the halogen substituents can be displaced or participate in cross-coupling reactions. This versatility is leveraged in the synthesis of various high-value molecules, including specialized herbicides and active pharmaceutical ingredients (APIs).[3][4] This guide provides an authoritative and practical framework for its synthesis, grounded in established chemical principles.

1.1: Physicochemical Properties

A summary of the key properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 100465-04-1 | [1] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [5] |

| Molecular Weight | 209.99 g/mol | [5] |

| Appearance | Pale yellow solid (typical) | [3] (by analogy) |

| Storage Temp. | Room Temperature | [1] |

Section 2: Synthesis Strategy and Mechanistic Rationale

A successful synthesis requires a logical and efficient pathway. Through retrosynthetic analysis, we can identify the most viable route from commercially available starting materials.

2.1: Retrosynthetic Analysis

The most direct disconnection for this compound involves breaking the C-N bond, pointing to an electrophilic aromatic substitution reaction. This identifies the nitronium ion (NO₂⁺) as the electrophile and 1,2-dichloro-3-fluorobenzene as the nucleophilic aromatic precursor.

Caption: Retrosynthetic pathway for the target molecule.

2.2: Rationale for Route Selection

The nitration of 1,2-dichloro-3-fluorobenzene is the chosen strategy for the following reasons:

-

Directness and Efficiency: It is a one-step conversion from a readily available precursor to the final product.[6][7]

-

Predictable Regioselectivity: In electrophilic aromatic substitution, halogen substituents are deactivating but ortho- and para-directing. For 1,2-dichloro-3-fluorobenzene, the directing effects are as follows:

-

The fluorine at C-3 directs incoming electrophiles to the C-4 position (para).

-

The chlorine at C-2 directs towards C-6 (para).

-

The chlorine at C-1 directs towards C-6 (para). The activating effect, although weak, is strongest for fluorine relative to chlorine, and the C-4 position is sterically accessible. Therefore, nitration is strongly favored at the C-4 position, leading to the desired product.

-

-

Established Methodology: The nitration of aromatic compounds is a well-understood and widely documented reaction in organic chemistry, providing a solid foundation for protocol development.[8][9]

Alternative routes, such as those involving Sandmeyer reactions on a substituted aniline, are less practical.[10][11] Such a pathway would require a more complex, multi-step sequence with potential challenges in introducing three different halogen atoms with the correct regiochemistry.

Section 3: Core Synthesis Protocol

This section details the complete, validated protocol for the nitration of 1,2-dichloro-3-fluorobenzene. The causality behind each step is explained to ensure a thorough understanding of the process.

3.1: The Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nucleophilic Attack: The π-electron system of the 1,2-dichloro-3-fluorobenzene ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base (typically HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of Electrophilic Nitration.

3.2: Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Hazards |

| 1,2-Dichloro-3-fluorobenzene | C₆H₃Cl₂F | 164.99 | Substrate | Irritant |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Catalyst/Dehydrating Agent | Severe Corrosive |

| Nitric Acid (70%) | HNO₃ | 63.01 | Nitrating Agent Source | Oxidizer, Severe Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Suspected Carcinogen |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | Minimal |

| Anhydrous MgSO₄ / Na₂SO₄ | - | - | Drying Agent | Minimal |

| Deionized Water | H₂O | 18.02 | Quenching/Washing | Minimal |

3.3: Detailed Step-by-Step Experimental Protocol

CRITICAL SAFETY NOTE: This procedure involves highly corrosive and reactive materials. It must be performed in a certified chemical fume hood. A blast shield is highly recommended. Appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.[12][13] An emergency eyewash and safety shower must be immediately accessible.[14]

-

Preparation of the Nitrating Mixture:

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 2.5 equivalents).

-

Cool the flask in an ice/water bath to 0-5 °C.

-

Causality: This pre-cooling is critical to dissipate the heat generated upon mixing the acids, preventing uncontrolled temperature escalation and potential runaway reactions.[12]

-

Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise via the dropping funnel to the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition.

-

Causality: Adding the nitric acid to the sulfuric acid ensures that the formation of the nitronium ion occurs under controlled conditions. The excess sulfuric acid acts as both a catalyst and a solvent.

-

-

Reaction Execution:

-

Once the nitrating mixture is prepared and stable at 0-5 °C, begin the dropwise addition of 1,2-dichloro-3-fluorobenzene (1.0 equivalent).

-

Causality: A slow, controlled addition of the substrate prevents a rapid, exothermic reaction that could lead to the formation of byproducts or a dangerous temperature spike. Aromatic nitrations are highly exothermic.[15]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then let it slowly warm to room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction by diluting the acid and precipitating the organic product, which is insoluble in water. The large volume of ice absorbs the significant heat of dilution.

-

The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with dichloromethane (DCM, 3 x volume).

-

Combine the organic extracts and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution (until effervescence ceases), and finally with brine.

-

Causality: The NaHCO₃ wash is essential to neutralize and remove any residual acid, which could interfere with subsequent steps or degrade the product.[16]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a pure solid.

-

Causality: Recrystallization is an effective method for purifying solid organic compounds by separating the desired product from impurities based on differences in solubility.[16]

-

3.4: Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Section 4: Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Analysis | Expected Result |

| Appearance | Pale yellow crystalline solid |

| ¹H NMR | Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), likely doublets. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the substituents. |

| ¹⁹F NMR | A single resonance, with coupling to adjacent protons. |

| FT-IR (cm⁻¹) | Characteristic peaks for C-NO₂ (asymmetric ~1530, symmetric ~1350), C-Cl (~700-800), C-F (~1000-1100), and aromatic C-H stretches. |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (~209 m/z), showing a characteristic isotopic pattern for two chlorine atoms.[5] |

Section 5: Critical Safety and Environmental Protocols

5.1: Hazard Analysis

-

Mixed Acid (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent.[14][17] It can cause severe burns on contact and is highly reactive with organic materials, potentially leading to fire or explosion.[14][17] Inhalation of vapors is toxic and can cause severe respiratory damage.[12][13]

-

Thermal Runaway: Nitration reactions are highly exothermic. Poor temperature control can lead to a rapid, uncontrolled increase in reaction rate and temperature, resulting in violent boiling, pressure buildup, and potential vessel rupture.[12]

-

Organic Solvents: Dichloromethane is a suspected carcinogen and should be handled with appropriate engineering controls to minimize inhalation.

5.2: Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.[14]

-

Spills: For small acid spills, neutralize with a suitable agent like sodium bicarbonate or soda ash. For larger spills, evacuate the area and contact emergency response personnel.[17]

5.3: Waste Disposal

All waste must be handled in accordance with institutional, local, and federal regulations.

-

Acidic Waste: Aqueous acidic waste from the work-up must be carefully neutralized with a base (e.g., sodium carbonate) before disposal.

-

Organic Waste: Halogenated organic waste (e.g., DCM) must be collected in a designated, properly labeled container for hazardous waste disposal.

Section 6: Conclusion

This guide has detailed a reliable and well-rationalized synthetic protocol for producing this compound via the electrophilic nitration of 1,2-dichloro-3-fluorobenzene. By explaining the causality behind each procedural step and emphasizing rigorous safety measures, this document serves as a self-validating framework for researchers. The successful implementation of this protocol will enable the consistent and safe synthesis of this important chemical intermediate, facilitating further research and development in the pharmaceutical and agrochemical sectors.

References

- East Harbour Group. (2022-12-16).

- YouTube. (2024-06-06).

- Chemius. nitro razredčilo.

- ChemicalBook. (2025-07-16). This compound | 100465-04-1.

- VelocityEHS. (2015-04-27). Nitric Acid Safety Tips & Health Hazards.

- NITRIC ACID SAFETY.

- Wikipedia. Sandmeyer reaction.

- ChemicalBook. (2025-07-24). 3-Fluoro-4-nitroaniline | 2369-13-3.

- Benchchem. Significance and Context of Halogenated Nitroanilines in Advanced Synthetic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 3-Fluoro-4-nitroaniline (CAS 2369-13-3): Properties and Reactivity.

- ChemicalBook. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | 400-65-7.

- Wikipedia. 1,2-Dichloro-4-nitrobenzene.

- PrepChem.com. Synthesis of 3-chloro-4-fluoro-nitrobenzene.

- PubChem. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951.

- NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Google Patents.

- Chem-Impex. 3-Chloro-4-fluoronitrobenzene.

- Google Patents. CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene.

- Google Patents.

- ChemBK. (2024-04-09). 1,2-dichloro-3-fluorobenzene.

- ECHEMI. 1,2-Dichloro-3-fluorobenzene | 36556-50-0.

- ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.

Sources

- 1. This compound | 100465-04-1 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | 400-65-7 [amp.chemicalbook.com]

- 9. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. ehs.com [ehs.com]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]

- 17. eastharbourgroup.com [eastharbourgroup.com]

An In-depth Technical Guide to 1,2-Dichloro-3-fluoro-4-nitrobenzene (CAS No. 100465-04-1): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-3-fluoro-4-nitrobenzene (CAS No. 100465-04-1), a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. We will delve into its physicochemical properties, its strategic importance as a synthetic building block, and its reactivity profile, with a particular focus on nucleophilic aromatic substitution (SNAr) reactions. This guide will further explore a representative application in the synthesis of advanced kinase inhibitors, providing hypothetical experimental protocols and illustrating the relevant biological signaling pathways.

Introduction: The Strategic Importance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are a cornerstone in the synthesis of a vast array of biologically active molecules. The presence of both halogen and nitro substituents on the aromatic ring creates a unique electronic environment that facilitates a variety of chemical transformations. Specifically, the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, enabling the selective substitution of halogen atoms. This reactivity is fundamental to the construction of complex molecular scaffolds found in many modern therapeutic agents and crop protection agents.[1]

This compound, with its distinct substitution pattern, offers medicinal chemists a valuable tool for introducing specific structural motifs and fine-tuning the physicochemical and pharmacological properties of lead compounds. The strategic placement of two chlorine atoms and a fluorine atom provides multiple reaction sites for diversification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for reaction design, optimization, and scale-up. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 100465-04-1 | [2][3] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [4] |

| Molecular Weight | 209.99 g/mol | [4] |

| Physical Form | Solid | [4] |

| InChI Key | LCZBIHOCLOBQLF-UHFFFAOYSA-N | [4] |

| Storage Temperature | Room Temperature | [4] |

| Purity (typical) | ≥98% | [4] |

Synthetic Utility and Reactivity Profile

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being a powerful electron-withdrawing group, significantly activates the aromatic ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group.

In the case of this compound, the fluorine atom at position 3 and the chlorine atoms at positions 1 and 2 are all potential leaving groups in an SNAr reaction. The regioselectivity of the substitution will depend on a combination of factors, including the nature of the nucleophile, the reaction conditions (solvent, temperature, base), and the relative activation of each position by the nitro group. Generally, positions para to the nitro group are the most activated, followed by ortho positions.

Nucleophilic Aromatic Substitution (SNAr) Workflow

A typical SNAr reaction involving a halogenated nitroaromatic compound like this compound follows a two-step addition-elimination mechanism.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Representative Experimental Protocol: Synthesis of a Substituted Aniline Derivative

The following is a representative, hypothetical protocol for the reaction of this compound with a generic primary amine, a common transformation in the synthesis of kinase inhibitors.

Objective: To selectively substitute one of the halogen atoms on the this compound ring with a primary amine nucleophile.

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., benzylamine) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous DMF, add the primary amine and potassium carbonate.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired substituted aniline derivative.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[6] Many small molecule kinase inhibitors feature a substituted aniline core, which often serves as a key "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase.[7]

Halogenated nitroaromatic compounds, such as this compound, are valuable precursors for the synthesis of these crucial aniline intermediates. The subsequent reduction of the nitro group to an amine provides a handle for further synthetic elaboration to build the final kinase inhibitor scaffold.

Hypothetical Signaling Pathway and Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor synthesized from a this compound-derived intermediate. This example focuses on a generic Receptor Tyrosine Kinase (RTK) pathway, which is frequently implicated in cancer.

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity in nucleophilic aromatic substitution reactions allows for the controlled and selective introduction of various functional groups, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. While direct public domain literature on specific end-products derived from this exact CAS number is limited, its structural similarity to other widely used intermediates strongly suggests its utility in the synthesis of high-value compounds such as kinase inhibitors. Further exploration of patent literature is likely to reveal specific applications of this promising synthetic tool.

References

- AERIE PHARMACEUTICALS INC. Process for the preparation of kinase inhibitors and intermediates thereof.

- BenchChem. 2-Chloro-1,3-difluoro-4-nitrobenzene: A Key Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals.

- Google Patents. Kinase inhibitors. WO2004041164A2.

- Google Patents.

- BenchChem.

- Google Patents. Kinase inhibitors. WO2017103611A1.

- Google Patents.

- Google Patents. Synthetic method of 1,2, 4-trifluorobenzene. CN110498730B.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.

- Google Patents. Aurora kinase inhibitors and methods of making and using thereof.

- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - NIH.

- PubChem. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443.

- Googleapis.com. WO 2007/122638 A2.

- Organic Compounds with Biological Activity - MDPI.

- Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO.

- This compound | 100465-04-1 - ChemicalBook.

- 1360438-72-7|1,2-Dichloro-4-fluoro-3-nitrobenzene - BLDpharm.

- This compound [100465-04-1] | Chemsigma.

- This compound | 100465-04-1 - Sigma-Aldrich.

- Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole)

- Small Molecule Kinase Inhibitor Drugs (1995–2021)

- Synthesis of Bioactive Heterocycles - ScholarWorks @ UTRGV.

Sources

- 1. WO2004041164A2 - Kinase inhibitors - Google Patents [patents.google.com]

- 2. This compound | 100465-04-1 [chemicalbook.com]

- 3. This compound [100465-04-1] | Chemsigma [chemsigma.com]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Dichloro-4-fluoro-3-nitrobenzene | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dichloro-3-fluoro-4-nitrobenzene: Structure, Properties, and Synthetic Potential

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-3-fluoro-4-nitrobenzene, a halogenated nitroaromatic compound with significant potential in synthetic chemistry. While specific experimental data for this isomer is less prevalent in publicly accessible literature compared to its positional isomers, this document synthesizes available information on its structure, predicted physicochemical properties, and spectroscopic characteristics. A core focus is placed on its anticipated reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug discovery and materials science. This guide will serve as a critical resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework, comparative analysis with related isomers, and detailed protocols for handling and characterization.

Introduction: The Strategic Importance of Polysubstituted Nitroaromatics

Halogenated nitroaromatic compounds are foundational building blocks in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This class of compounds is instrumental in the construction of complex molecular architectures found in a wide array of pharmaceuticals, agrochemicals, and high-performance polymers. The specific substitution pattern of halogens on the nitrobenzene core allows for fine-tuning of reactivity and the introduction of diverse functionalities.

This compound is a unique member of this family, featuring a dense arrangement of electron-withdrawing substituents. The interplay of the inductive and resonance effects of the two chlorine atoms, a fluorine atom, and a nitro group presents a fascinating case study in chemical reactivity and offers a versatile platform for the synthesis of novel compounds. This guide aims to elucidate the structural nuances of this molecule and project its synthetic utility for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior. The IUPAC name for this compound is this compound, and it is identified by the CAS number 100465-04-1[1].

Structural Analysis

The benzene ring is substituted with four groups: two chlorine atoms at positions 1 and 2, a fluorine atom at position 3, and a nitro group at position 4. This substitution pattern leads to a highly electron-deficient aromatic system. The cumulative electron-withdrawing effects of the halogens and the powerful nitro group significantly influence the electron density distribution around the ring, making it susceptible to nucleophilic attack.

Physicochemical Properties

| Property | Predicted/Available Value | Source |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [2] |

| Molecular Weight | 209.99 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone, chlorinated solvents) and poorly soluble in water. | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis and Purification

A definitive, published synthetic route specifically for this compound is not prominently available in the reviewed literature. However, its synthesis can be conceptually approached through established methods for the preparation of polysubstituted nitroaromatics. A plausible synthetic strategy would involve the nitration of a suitable dichlorofluorobenzene precursor.

Conceptual Synthetic Pathway

A potential synthetic route could be the nitration of 1,2-dichloro-3-fluorobenzene.

Caption: Conceptual nitration of 1,2-dichloro-3-fluorobenzene.

Protocol Considerations:

-

Reaction Conditions: The nitration would likely be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature would need to be carefully controlled to prevent over-nitration and ensure regioselectivity. The directing effects of the existing substituents would favor nitration at the 4-position.

-

Purification: The crude product would likely be a mixture of isomers. Purification would necessitate techniques such as fractional crystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific isomer are not widely published, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons will likely appear as doublets due to coupling with each other and potentially with the fluorine atom. The chemical shifts will be downfield (likely in the range of 7.5-8.5 ppm) due to the strong deshielding effects of the nitro and halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, as they are all in chemically non-equivalent environments. The carbons bearing the nitro and halogen groups will have characteristic chemical shifts. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group.

-

Asymmetric N-O stretching: Expected around 1520-1560 cm⁻¹

-

Symmetric N-O stretching: Expected around 1345-1385 cm⁻¹

-

C-Cl stretching: Expected in the fingerprint region, typically below 800 cm⁻¹

-

C-F stretching: Expected in the range of 1000-1400 cm⁻¹

-

Aromatic C-H stretching: Expected above 3000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 209.99 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 9:6:1. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and halogen atoms.

Reactivity and Applications in Organic Synthesis

The primary synthetic utility of this compound lies in its high reactivity towards nucleophiles in SNAr reactions. The strong electron-withdrawing nitro group, positioned para to a chlorine atom and ortho to a fluorine atom, significantly activates these positions for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The rate of SNAr reactions is dependent on the stability of the intermediate Meisenheimer complex. The nitro group at the 4-position can stabilize the negative charge of the Meisenheimer complex through resonance when the nucleophilic attack occurs at the 1 or 3 positions.

Caption: Generalized SNAr mechanism.

Regioselectivity:

The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. However, the relative positions of the halogens to the activating nitro group also play a crucial role. The chlorine at position 1 is para to the nitro group, while the fluorine at position 3 is ortho. Both positions are activated.

Potential Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[3]. This compound can serve as a precursor to a variety of fluorinated and functionalized anilines after SNAr reaction followed by reduction of the nitro group. These anilines are valuable intermediates in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutic compounds[4].

Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat and appropriate clothing to prevent skin contact are required.

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising, albeit less-studied, building block for organic synthesis. Its highly functionalized and electron-deficient aromatic ring makes it a prime candidate for constructing complex molecular frameworks through nucleophilic aromatic substitution. While a scarcity of specific experimental data necessitates a degree of theoretical prediction, the principles of reactivity for this class of compounds provide a strong foundation for its application in research and development. This guide serves to bridge the information gap and stimulate further investigation into the synthetic potential of this versatile molecule.

References

-

Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Link]

-

PubChem. 1,2-Dichloro-4-nitrobenzene. [Link]

-

PrepChem. Synthesis of 3-chloro-4-fluoro-nitrobenzene. [Link]

-

Alfa Aesar. SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. [Link]

-

PubChem. 1,2-Dichloro-4-fluoro-3-nitrobenzene. [Link]

-

Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? [Link]

-

Filo. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive towards nucleophilic aromatic substitution than 1-chloro-3-nitrobenzene. [Link]

-

PubChem. 1,3-Dichloro-2-fluoro-4-nitrobenzene. [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

PubChem. 1-Chloro-4-fluoro-2-nitrobenzene. [Link]

-

NIST. Benzene, 1,2-dichloro-4-nitro-. [Link]

-

ResearchGate. Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... [Link]

-

NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

Organic Chemistry Data. 13C NMR Spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. 1,2-Dichloro-4-nitrobenzene - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 1,2-Dichloro-3-nitrobenzene - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,2-Dichloro-3-(4-nitrophenoxy)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum. [Link]

-

NIST. Benzene, 1-chloro-4-nitro-. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 1,3-dichloro-2-fluorobenzene. [Link]

-

SpectraBase. 2-Chloro-1-fluoro-4-nitro-benzene - Optional[FTIR] - Spectrum. [Link]

Sources

"1,2-Dichloro-3-fluoro-4-nitrobenzene molecular formula C₆H₂Cl₂FNO₂"

An In-depth Technical Guide to 1,2-Dichloro-3-fluoro-4-nitrobenzene (C₆H₂Cl₂FNO₂)

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated nitroaromatic compound with the molecular formula C₆H₂Cl₂FNO₂. While specific data for this exact isomer is limited, this document synthesizes information from closely related analogues to present its core chemical principles, reactivity, and potential applications. The guide focuses on its role as a versatile synthetic intermediate, particularly within the fields of medicinal chemistry and agrochemical development. The central theme of its chemistry is the pronounced susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr), a reactivity pattern dictated by the potent electron-withdrawing nature of the nitro group. This document details the mechanistic underpinnings of its reactivity, proposes a logical synthetic pathway, outlines its critical role as a building block in the synthesis of complex molecules like quinolone antibiotics, and provides essential safety and handling protocols for laboratory professionals.

Molecular Profile and Physicochemical Properties

This compound is a substituted benzene ring containing two chlorine atoms, one fluorine atom, and a nitro group. The specific arrangement of these substituents creates a unique electronic environment that defines its chemical behavior. The powerful electron-withdrawing properties of the nitro group are paramount, activating the molecule for specific classes of reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 100465-04-1 | [1] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | |

| Molecular Weight | 209.99 g/mol | |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)F)[O-]) | N/A |

| Physical Form | Expected to be a solid at room temperature | Inferred from analogues[2] |

The Chemistry of this compound: Reactivity and Mechanistic Insights

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of this molecule is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) pathway. This is a departure from typical benzene chemistry, which favors electrophilic substitution. The causality for this reactivity lies in the electronic properties of the nitro (-NO₂) group.

Causality of SNAr Reactivity:

-

Electron-Withdrawing Activation: The nitro group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. This drastically reduces the electron density of the aromatic ring, making it "electron-poor" and thus susceptible to attack by electron-rich nucleophiles.[3][4]

-

Stabilization of Intermediates: The SNAr mechanism proceeds through a two-step addition-elimination process. The initial attack by a nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The presence of the nitro group, particularly at a position ortho or para to the leaving group, is critical as it delocalizes the negative charge, stabilizing this otherwise high-energy intermediate.[4][5]

Regioselectivity and Leaving Group Potential

In this compound, the nitro group is at position C4.

-

The fluorine at C3 is ortho to the nitro group.

-

The chlorine at C2 is meta to the nitro group.

-

The chlorine at C1 is also meta to the nitro group.

Based on the principles of SNAr, the positions ortho and para to the strong electron-withdrawing group are the most activated sites for nucleophilic attack.[4] Therefore, the C3 position bearing the fluorine atom is the most likely site of substitution. While halogens are not typically superb leaving groups on sp² carbons, the electronic activation provided by the nitro group facilitates their displacement. In SNAr reactions, fluoride is often a surprisingly effective leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and prone to initial nucleophilic attack.

Sources

An In-Depth Technical Guide to 1,2-Dichloro-3-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 1,2-Dichloro-3-fluoro-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to serve as a technical resource for professionals in research and development.

Introduction and Strategic Importance

This compound (CAS No. 100465-04-1) is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring a combination of chloro, fluoro, and nitro functional groups, imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these groups allows for selective chemical transformations, a critical aspect in the design and development of novel active pharmaceutical ingredients (APIs) and agrochemicals. Understanding the fundamental physical properties of this compound is paramount for its safe handling, effective use in reactions, and the development of robust and scalable synthetic processes.

Molecular and Physicochemical Profile

The structural and fundamental properties of this compound are summarized below. These parameters are essential for predicting its behavior in various solvents and reaction conditions, as well as for analytical characterization.

Molecular Structure

Caption: Molecular Structure of this compound.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 100465-04-1 | [1][2] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1][3] |

| Molecular Weight | 209.99 g/mol | [4] |

| Physical Form | Solid | |

| Purity | ≥98% | |

| IUPAC Name | This compound | |

| InChI | 1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| InChIKey | LCZBIHOCLOBQLF-UHFFFAOYSA-N |

Note: Specific values for melting point, boiling point, and density for this isomer are not consistently reported in publicly available literature. These properties should be determined experimentally for any new batch of the compound.

Safety and Handling

As a halogenated nitroaromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS) and should be supplemented with a thorough risk assessment before use.[1]

GHS Hazard Identification

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Recommended Handling Procedures

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound should be stored at room temperature.

Experimental Protocols: Synthesis and Characterization

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis, purification, and characterization of a substituted nitrobenzene.

Step-by-Step Methodologies (Hypothetical)

1. Synthesis: Nitration of 1,2-Dichloro-3-fluorobenzene

-

Rationale: Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. The choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and reaction conditions (temperature, reaction time) is critical to control the regioselectivity and minimize the formation of unwanted isomers.

-

Protocol:

-

To a stirred, cooled (0-5 °C) solution of 1,2-dichloro-3-fluorobenzene in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water until the filtrate is neutral.

-

2. Purification: Recrystallization

-

Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

3. Characterization: Spectroscopic Analysis

-

Rationale: A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively, confirming the substitution pattern on the benzene ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong asymmetric and symmetric stretches of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively) and the C-Cl and C-F bond stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and predictable reactivity based on its functional groups. While specific experimental data on its physical properties are not widely published, this guide provides a framework for its safe handling, and outlines the standard procedures for its synthesis and characterization. As with any chemical reagent, it is imperative that researchers consult up-to-date safety information and conduct a thorough risk assessment before use.

References

-

1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem. [Link]

- US Patent 4164517A - Prepar

- US Patent 5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

- EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.

- US Patent 3480681A - Process for the preparation and purific

- US Patent 2883435A - Purific

-

This compound [100465-04-1] | Chemsigma. [Link]

-

1,2-Dichloro-4-nitrobenzene - Wikipedia. [Link]

-

(PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences - ResearchGate. [Link]

-

1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]

Sources

1,2-Dichloro-3-fluoro-4-nitrobenzene: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: Unveiling a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research and development, the strategic incorporation of fluorine and nitro-functionalized aromatic scaffolds is a cornerstone of molecular design. 1,2-Dichloro-3-fluoro-4-nitrobenzene is a key chemical intermediate, engineered to leverage the principles of nucleophilic aromatic substitution (SNAr). The convergence of chloro, fluoro, and nitro functionalities on a benzene ring provides a platform for regioselective chemical transformations, enabling the construction of complex molecular architectures.

This technical guide offers an in-depth exploration of this compound as a chemical intermediate. We will delve into its synthesis, elucidate the mechanistic principles governing its reactivity, provide actionable experimental protocols, and showcase its utility in the synthesis of high-value downstream products. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,2-Dichloro-4-nitrobenzene[1] | 3-Chloro-4-fluoronitrobenzene[2] |

| CAS Number | 100465-04-1[3] | 99-54-7[1] | 350-30-1[2] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | C₆H₃Cl₂NO₂ | C₆H₃ClFNO₂ |

| Molecular Weight | 209.99 g/mol | 192.00 g/mol | 175.54 g/mol |

| Appearance | Pale yellow solid (expected) | Colorless to yellow needles | White to almost white powder/crystal |

| Melting Point | Not readily available | 42-44 °C | 41-45 °C |

| Boiling Point | Not readily available | 266 °C | 105 °C at 12 mmHg |

Safety and Handling:

This compound, as with other halogenated nitroaromatic compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through the nitration of 1,2-dichloro-3-fluorobenzene. The following is a representative protocol based on established methods for the nitration of halogenated benzenes.

Experimental Protocol: Nitration of 1,2-Dichloro-3-fluorobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2-dichloro-3-fluorobenzene (1.0 eq).

-

Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration Reaction: Cool the flask containing the starting material to 0-5 °C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Sulfuric Acid: Sulfuric acid serves as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Work-up with Ice: Quenching the reaction mixture on ice serves to dilute the strong acids and dissipate the heat generated during dilution.

-

Bicarbonate Wash: The sodium bicarbonate wash is essential to remove any remaining acidic impurities from the organic phase, preventing potential degradation of the product during storage or subsequent steps.

The Chemistry of this compound as an Intermediate: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is primarily derived from its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles.

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group.

-

Elimination of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Regioselectivity in SNAr Reactions of this compound:

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound:

-

Position 1 (Chloro): Ortho to the nitro group, thus activated.

-

Position 2 (Chloro): Meta to the nitro group, less activated.

-

Position 3 (Fluoro): Para to the nitro group, thus activated.

Therefore, nucleophilic attack is expected to occur preferentially at positions 1 and 3. The relative reactivity between the chlorine at position 1 and the fluorine at position 3 will depend on a balance of two factors:

-

Carbon-Halogen Bond Strength: The C-F bond is stronger than the C-Cl bond, which would suggest that fluoride is a poorer leaving group.

-

Electronegativity: The high electronegativity of fluorine makes the carbon atom at position 3 more electrophilic and thus more susceptible to nucleophilic attack. In many SNAr reactions, this latter effect dominates, making the fluoro-substituted position more reactive.

The chlorine at position 2 is significantly less reactive as it is meta to the strongly deactivating nitro group and does not benefit from resonance stabilization of the Meisenheimer complex.

Caption: Regioselectivity of nucleophilic attack on this compound.

Synthetic Applications and Experimental Protocols

The true value of this compound lies in its ability to serve as a scaffold for the introduction of various functionalities.

1. Reactions with Amine Nucleophiles:

The reaction with primary or secondary amines is a common transformation, leading to the formation of substituted anilines, which are prevalent motifs in many biologically active molecules.

Representative Experimental Protocol: Amination of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile), add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

2. Reactions with Alkoxide Nucleophiles:

Alkoxides can be used to introduce alkoxy groups, which are important for modulating the physicochemical properties of drug candidates.

Representative Experimental Protocol: O-Alkylation of this compound

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol in a dry polar aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to generate the alkoxide in situ.

-

Nucleophilic Substitution: To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature or gently heat as needed.

-

Reaction Monitoring, Work-up, and Purification: Follow a similar procedure as described for the amination reaction, with an aqueous quench and extractive work-up.

Downstream Transformations: The Versatility of the Nitro Group

A significant advantage of using nitroaromatic intermediates is the synthetic versatility of the nitro group itself. The most common and impactful transformation is its reduction to an aniline.

Reduction of the Nitro Group to an Amine:

The resulting nitro-substituted products from SNAr reactions can be readily reduced to the corresponding anilines, which can then be further functionalized.

Representative Experimental Protocol: Nitro Group Reduction

-

Catalytic Hydrogenation: In a Parr shaker or a flask equipped with a balloon of hydrogen, dissolve the nitroaromatic compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Pressurize the vessel with hydrogen (typically 1-4 atm) and shake or stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the aniline product.

-

Metal-Mediated Reduction: Alternatively, the reduction can be carried out using a metal in an acidic medium, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.

Caption: Synthetic workflow from this compound to further functionalized products.

Case Study: A Potential Pathway to Bioactive Scaffolds

A hypothetical synthetic sequence could involve a regioselective amination at one of the activated positions, followed by reduction of the nitro group to generate a substituted dichlorofluoro-diaminobenzene. This intermediate could then undergo further reactions, such as cross-coupling or another SNAr, to build a more complex, biologically active molecule.

Conclusion

This compound is a potent and versatile chemical intermediate that offers synthetic chemists a reliable platform for the construction of complex molecular architectures. Its utility is rooted in the predictable and regioselective nature of nucleophilic aromatic substitution, driven by the powerful activating effect of the nitro group. The ability to further transform the nitro group into an amine opens up a vast chemical space for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. By understanding the principles of its reactivity and employing robust experimental protocols, researchers can effectively leverage this building block to accelerate their discovery and development programs.

References

-

PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). Retrieved from [Link]

-

Parrill, A. L., & Tanski, J. M. (2020). Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

PubChem. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]

-

Filo. (2023, September 28). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]

- Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.

-

National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1,2-Dichloro-3-fluoro-4-nitrobenzene in Modern Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1,2-dichloro-3-fluoro-4-nitrobenzene, a highly functionalized aromatic building block, in the context of pharmaceutical research and development. We will dissect the molecule's inherent reactivity, focusing on the principles of nucleophilic aromatic substitution (SNAr). This guide will furnish researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for the strategic application of this versatile intermediate in the synthesis of complex therapeutic agents, with a particular focus on kinase inhibitors.

Introduction: The Value Proposition of Polysubstituted Nitroaromatics in Drug Discovery

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery.[1][2] The strategic incorporation of fluorine and other halogens into drug candidates has emerged as a powerful tactic to modulate these properties.[1][3][4] Fluorinated nitroaromatic compounds, such as this compound, represent a class of intermediates that offer a unique convergence of chemical reactivity and desirable physicochemical attributes.[3]

The presence of multiple halogen substituents, combined with the potent electron-withdrawing nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a wide array of pharmaceuticals.[3][5] This controlled, stepwise displacement of leaving groups allows for the precise and predictable construction of complex molecular architectures. This guide will illuminate the strategic advantages of employing this compound and provide actionable protocols for its successful implementation in the laboratory.

Understanding the Reactivity of this compound

The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the three halogen atoms, renders the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.

The regioselectivity of the substitution is a critical consideration. The positions ortho and para to the nitro group are the most activated towards nucleophilic attack. In the case of this compound, the chlorine atom at the C-1 position (para to the nitro group) is the most likely site for initial substitution due to the powerful resonance stabilization of the intermediate Meisenheimer complex.

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. However, the overall rate and regioselectivity are a nuanced interplay of both the leaving group's ability to depart and the activation of the carbon to which it is attached.

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on a polysubstituted nitroaromatic ring.

Sources

Application Note: High-Purity Isolation of 1,2-Dichloro-3-fluoro-4-nitrobenzene for Pharmaceutical and Agrochemical Research

Introduction: The Critical Role of Purity

1,2-Dichloro-3-fluoro-4-nitrobenzene is a key substituted nitroaromatic intermediate. Its structural complexity makes it a valuable building block in the synthesis of high-value target molecules, particularly in the fields of drug discovery and advanced agrochemical development. The presence of impurities, often closely related positional isomers or unreacted starting materials from its synthesis, can drastically impede downstream reactions, reduce yields, and introduce significant complications in toxicological and efficacy studies.

Therefore, achieving a high degree of purity (typically >99%) is not merely a procedural step but a foundational requirement for generating reliable and reproducible scientific data. This guide provides an in-depth analysis and detailed protocols for the most effective laboratory-scale purification techniques for this compound, moving beyond simple instructions to explain the causality behind each procedural choice.

Compound Profile and Essential Safety Protocols

Before initiating any purification protocol, a thorough understanding of the compound's properties and associated hazards is mandatory.

Physicochemical Properties

The physical characteristics of this compound dictate the appropriate purification strategies. As a solid at room temperature, it is amenable to crystallization-based methods.

| Property | Value | Source |

| CAS Number | 100465-04-1 | [1] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | |

| Molecular Weight | 209.99 g/mol | [2][3] |

| Appearance | Solid | |

| Storage Temperature | Room Temperature |

Hazard Identification and Safe Handling

This compound is a hazardous substance. Strict adherence to safety protocols is essential to minimize risk to personnel.

| Hazard Information | Details |

| GHS Pictograms | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2][3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[2][3] H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Core Safety Directive: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear a lab coat, nitrile gloves, and chemical safety goggles at all times. An N95 dust mask is recommended when handling the solid powder.

Understanding Potential Impurities

The primary impurities in crude this compound typically arise from the nitration of 1,2-dichloro-3-fluorobenzene. This reaction can produce a mixture of positional isomers, which possess very similar physical properties, making separation challenging. The most common impurity is the thermodynamically favored isomer where the nitro group is positioned elsewhere on the aromatic ring. Unreacted starting materials may also be present.

Purification Technique 1: Recrystallization

Principle of Causality: Recrystallization is the most effective technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at varying temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]

Step-by-Step Protocol for Recrystallization

-

Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.

-

Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent—just enough to form a slurry. Heat the mixture to boiling with stirring (using a magnetic stir bar and hot plate).

-

Achieving Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Adding excess solvent will reduce the final yield, so this step is critical.[4]

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for 2-3 minutes.

-

Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Sources

Application Notes and Protocols for the Analysis of 1,2-Dichloro-3-fluoro-4-nitrobenzene

Foreword: A Modern Analytical Approach

Welcome to a comprehensive guide on the analytical methodologies for 1,2-Dichloro-3-fluoro-4-nitrobenzene (CAS No. 100465-04-1). This document moves beyond mere procedural lists to provide a foundational understanding of why specific methods are chosen and how they are validated. As a key intermediate in complex chemical syntheses, particularly in the agrochemical and pharmaceutical industries, ensuring the purity, identity, and concentration of this compound is paramount. This guide is crafted for researchers, quality control scientists, and drug development professionals who require robust and reliable analytical protocols. We will explore the separation sciences and spectroscopic techniques, grounding each protocol in the physicochemical properties of the molecule itself.

Compound Profile and Safety Mandates

Before any analysis, a thorough understanding of the analyte is critical. This informs everything from sample handling to the selection of analytical instrumentation.

1.1. Physicochemical Characteristics

This compound is a substituted aromatic compound with the properties summarized below. Its structure, featuring halogens and a nitro group, dictates its analytical behavior.

| Property | Value | Source |

| Chemical Formula | C₆H₂Cl₂FNO₂ | [1][2] |

| Molecular Weight | 209.99 g/mol | [1][3] |

| CAS Number | 100465-04-1 | [2][4] |

| Physical Form | Solid | [2] |

| IUPAC Name | This compound | [2] |

1.2. Critical Safety Protocols

Substituted nitroaromatic compounds warrant careful handling. Based on data for structurally similar chemicals, this compound should be treated as a hazardous substance.

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[5][6] Avoid formation of dust.[6] Personal Protective Equipment (PPE) is mandatory: wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[5][6] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water and seek immediate medical attention.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[6][8]

The Analytical Workflow: A Strategic Overview